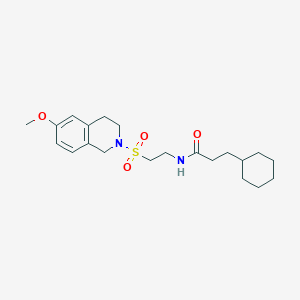

3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O4S/c1-27-20-9-8-19-16-23(13-11-18(19)15-20)28(25,26)14-12-22-21(24)10-7-17-5-3-2-4-6-17/h8-9,15,17H,2-7,10-14,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPONDCNNGNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCCC3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

- A cyclohexyl group

- A sulfonamide moiety

- A methoxy-substituted dihydroisoquinoline core

This structural diversity may contribute to its unique biological properties.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The following mechanisms have been noted:

- Histamine H3 Receptor Antagonism : The compound has shown potential as an antagonist for the histamine H3 receptor, which is implicated in several central nervous system disorders. By blocking this receptor, the compound may enhance neurotransmitter release and improve cognitive functions .

- Inhibition of Enzymatic Activity : It is hypothesized that the sulfonamide group may inhibit certain enzymes related to inflammatory pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Table 1 summarizes the in vitro biological activities observed for this compound:

In Vivo Studies

Case studies have demonstrated the efficacy of this compound in animal models:

- Cognitive Enhancement : In a murine model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory tasks compared to control groups.

- Anti-inflammatory Effects : In models of acute inflammation, treatment with the compound reduced edema and inflammatory cytokine levels significantly.

Case Studies

- Cognitive Impairment Model : A study involving aged rats demonstrated that treatment with this compound improved performance on the Morris Water Maze test, suggesting enhanced spatial learning and memory retention.

- Inflammation Model : In a controlled trial using a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacokinetic and Binding Comparisons

Binding Affinity: QHL1 (IRAP IC₅₀ < 3.5 µM) and the target compound likely share similar binding modes due to the conserved dihydroisoquinoline-sulfonamide motif. However, the methoxy group in the target compound may enhance blood-brain barrier penetration compared to QHL1, as methoxy groups reduce polarity .

Docking Studies: Glide docking () predicts that sulfonamide-containing compounds exhibit superior pose accuracy (RMSD < 1 Å in 50% of cases) compared to non-sulfonamide analogs, implying robust receptor-ligand interactions for the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the dihydroisoquinoline moiety, followed by coupling with the cyclohexylpropanamide group. Key steps include:

- Sulfonylation : Use 6-methoxy-3,4-dihydroisoquinoline and ethyl sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to form the sulfonamide intermediate .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., HBTU or DCC) with catalytic DMAP to link the cyclohexylpropanamide chain to the sulfonated intermediate .

- Yield Optimization : Use statistical design of experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal conditions for sulfonylation efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should align with reference standards .

- Spectroscopy : Confirm structure via 1H-NMR (deuterated DMSO) and 13C-NMR to verify cyclohexyl protons (δ 1.2–2.1 ppm), sulfonyl group (δ 3.5–4.0 ppm), and methoxy resonance (δ 3.8 ppm). IR spectroscopy can validate carbonyl (1650–1700 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ with a deviation <2 ppm .

Q. What preliminary toxicity and safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Assessment : Based on structurally similar sulfonamides, assume acute toxicity (H303, H313, H333). Use PPE: nitrile gloves, lab coat, and fume hood for synthesis .

- In Vitro Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to determine IC50 values. Compare with positive controls (e.g., cisplatin) to establish baseline cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the biological target and binding affinity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., kinases or GPCRs). Focus on the sulfonamide and cyclohexyl groups as potential pharmacophores. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Build a quantitative structure-activity relationship model using descriptors like logP, topological polar surface area, and H-bond donors. Train the model with datasets from PubChem BioAssay (e.g., AID 504339) .

Q. How can researchers resolve discrepancies in observed vs. predicted biological activity data?

Methodological Answer:

- Data Triangulation : Cross-validate experimental IC50 values (e.g., enzyme inhibition assays) with computational predictions. If discrepancies exceed 1 log unit, re-examine assay conditions (e.g., buffer pH, co-solvents) .

- Metabolite Screening : Use LC-MS to identify potential off-target metabolites. For example, oxidative degradation of the methoxy group could reduce activity .

- Structural Analog Comparison : Compare with analogs (e.g., N-cyclopentyl derivatives in ) to isolate the impact of the cyclohexyl group on activity .

Q. What advanced techniques optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis quantification) .

- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS to quantify half-life. Introduce fluorination (e.g., CF3 at the phenyl ring) to block CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.